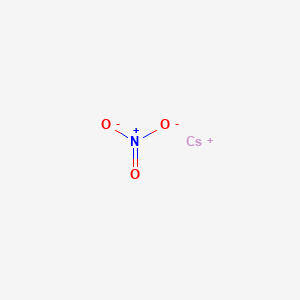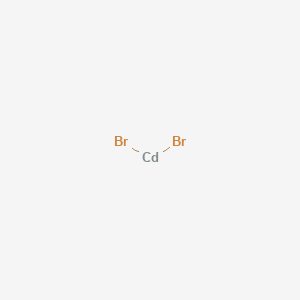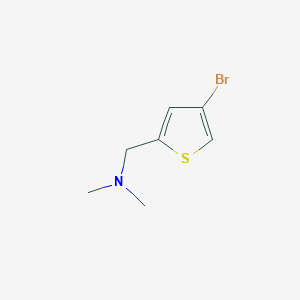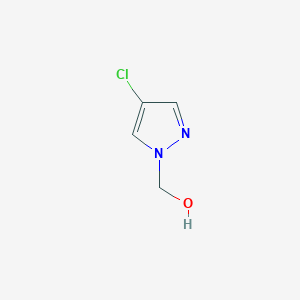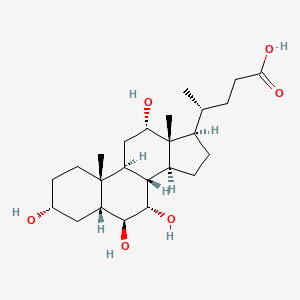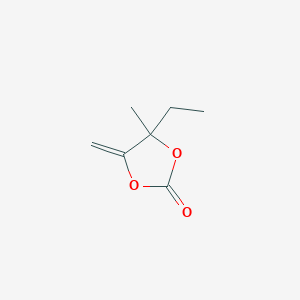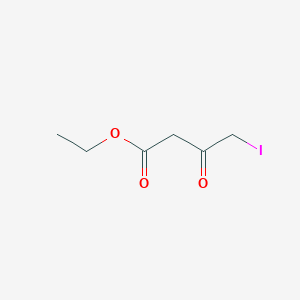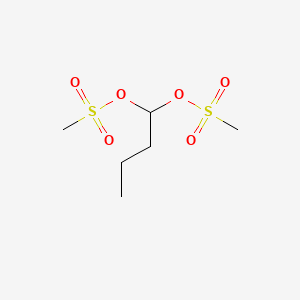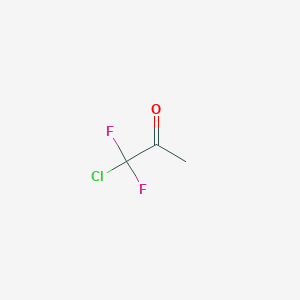
1-Chloro-1,1-difluoropropan-2-one
Descripción general
Descripción
1-Chloro-1,1-difluoropropan-2-one is a chemical compound with the molecular formula C3H3ClF2O . It has a molecular weight of 128.51 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 3 Hydrogen atoms, 3 Carbon atoms, 1 Oxygen atom, 2 Fluorine atoms, and 1 Chlorine atom . This makes a total of 10 atoms .Aplicaciones Científicas De Investigación
Kinetics and Decomposition
The kinetics and decomposition of related compounds, such as 1-chloro-1,1-difluoroethane, have been extensively studied to understand their behavior under various conditions. For instance, the decomposition of 1-chloro-1,1-difluoroethane by radical chain reactions has been examined in a flow reactor, providing insights into the kinetics of similar compounds like 1-Chloro-1,1-difluoropropan-2-one (Dong, Schneider, & Wolfrum, 1989).
Synthesis and Ionization
The synthesis and ionization of halogenated compounds offer valuable information for the synthesis of this compound. Research on 1,1-dihalogenonaphtho[b]cyclopropenes, for example, sheds light on the synthetic pathways that can be adapted for this compound (Müller & Thi, 1981).
Reductive Dechlorination
Studies on the reductive dechlorination of related compounds, such as 1,2,2-trichloro-1,1-difluoroethane, provide a basis for understanding the chemical reactions and potential industrial applications of this compound. This research is particularly relevant for waste material recycling and industrial scale production (Wang, Yang, & Xiang, 2013).
Pyrolysis Studies
The thermal decomposition and pyrolysis of alkyl fluorides, including compounds similar to this compound, have been studied to understand their stability and decomposition pathways under thermal stress (Cadman, Day, & Trotman‐Dickenson, 1971).
Molecular Structure Analysis
Investigations into the molecular structure of halogenated compounds, such as the 1-chloro-1-fluoroethylene-hydrogen fluoride complex, provide insights into the molecular interactions and structural characteristics of this compound (Leung, Marshall, Bozzi, Cohen, & Lam, 2011).
NMR Investigations
NMR studies on alkanes and alkenes, including those with halogen substituents, offer detailed insights into the chemical environment and molecular dynamics of compounds like this compound (Hinton & Jaques, 1975).
Propiedades
IUPAC Name |
1-chloro-1,1-difluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c1-2(7)3(4,5)6/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCWGONGYAOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523351 | |
| Record name | 1-Chloro-1,1-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88257-33-4 | |
| Record name | 1-Chloro-1,1-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



